4-(2,6-Difluorophenyl)azetidin-2-one
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Overview
Description
4-(2,6-Difluorophenyl)azetidin-2-one is a chemical compound with the molecular formula C9H7F2NO It belongs to the class of azetidinones, which are four-membered lactam rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Difluorophenyl)azetidin-2-one typically involves the reaction of 2,6-difluoroaniline with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the azetidinone ring. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow processes and the use of automated reactors to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-(2,6-Difluorophenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.
Substitution: Halogenation and other substitution reactions can occur at the phenyl ring or the azetidinone ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents are used.
Major Products: The major products formed from these reactions include N-oxides, reduced azetidines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
4-(2,6-Difluorophenyl)azetidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in the development of novel synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,6-Difluorophenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to downstream effects on cellular pathways and processes .
Comparison with Similar Compounds
Azetidin-2-one: The parent compound of the azetidinone family, known for its role in β-lactam antibiotics like penicillins and cephalosporins.
3-Fluoroazetidin-2-one: A fluorinated derivative with similar structural features but different reactivity and biological activity.
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: A compound with a trimethoxyphenyl group, used in antimitotic and anticancer research.
Uniqueness: 4-(2,6-Difluorophenyl)azetidin-2-one is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C9H7F2NO |
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Molecular Weight |
183.15 g/mol |
IUPAC Name |
4-(2,6-difluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C9H7F2NO/c10-5-2-1-3-6(11)9(5)7-4-8(13)12-7/h1-3,7H,4H2,(H,12,13) |
InChI Key |
CKODNLBZOVNWOW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
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